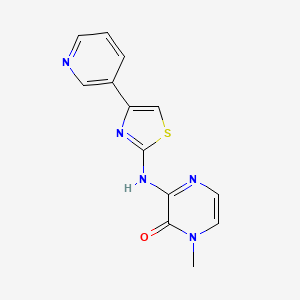

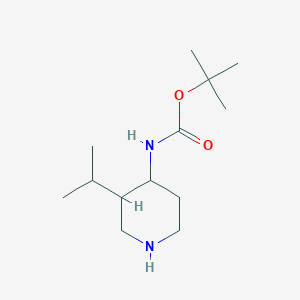

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPTP and is synthesized through a multi-step process.

Scientific Research Applications

Structural Characterization and Polymorphism

Research by Denise Böck et al. (2020) discusses the structural characterization of polymorphs derived from similar chemical structures, focusing on the differences in intermolecular hydrogen bonding patterns and crystal packing. This study illustrates the complexity of crystalline arrangements and their potential implications for material properties (Böck, 2020).

Synthesis of Biologically Active Derivatives

The synthesis of biologically active compounds is another significant application. B. Milczarska et al. (2012) explored the reactions of amino-pyrazin-2-hydrazide and methylhydrazide with various reactants to produce new thiosemicarbazides, thiadiazoles, oxadiazoles, and triazoles, highlighting the versatility of pyrazine derivatives in synthesizing novel compounds with potential biological activities (Milczarska, 2012).

Antioxidant Potential and Molecular Docking

Y. Kaddouri et al. (2020) investigated novel heterocyclic compounds, including pyrazole, thiazole, and pyridine moieties, for their antioxidant potential. Their study utilized DPPH scavenging assays and molecular docking to understand the structure-activity relationships, demonstrating how structural modifications can influence biological activity (Kaddouri, 2020).

Antimicrobial and Antitubercular Activity

The work by M. Gezginci et al. (1998) on the synthesis and testing of pyridines and pyrazines against Mycobacterium tuberculosis showcases the potential antimycobacterial properties of these derivatives. This study underscores the importance of structural isosteres in the search for new therapeutics (Gezginci, 1998).

Histone Lysine Demethylase Inhibition

Research into the inhibition of histone lysine demethylases by N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, as reported by V. Bavetsias et al. (2016), highlights the role of these compounds in modulating epigenetic markers. This research points to the potential therapeutic applications of pyrazine derivatives in treating diseases influenced by epigenetic regulation (Bavetsias, 2016).

properties

IUPAC Name |

1-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-18-6-5-15-11(12(18)19)17-13-16-10(8-20-13)9-3-2-4-14-7-9/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLYRSSZQCEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)

![Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2446352.png)

![3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2446354.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)

![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)